![molecular formula C11H9F3N2O B7895424 [3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B7895424.png)
[3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group and the methanamine moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
[3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
[3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of [3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the oxazole ring and methanamine moiety contribute to its binding affinity and specificity. These interactions can modulate various biological processes, making the compound valuable for research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- [2-(Trifluoromethyl)phenyl]methanamine
- [3-(Trifluoromethyl)phenyl]methanamine
- [4-(Trifluoromethyl)phenyl]methanamine
Uniqueness
Compared to similar compounds, [3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine stands out due to the presence of the oxazole ring, which imparts unique chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[3-[2-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)9-4-2-1-3-8(9)10-5-7(6-15)17-16-10/h1-5H,6,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKYNVCQFNALOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
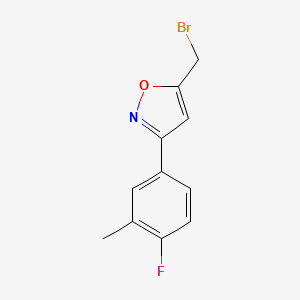
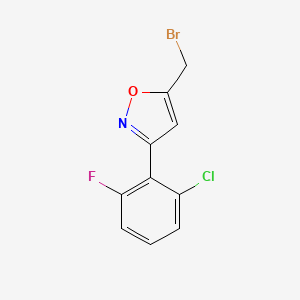
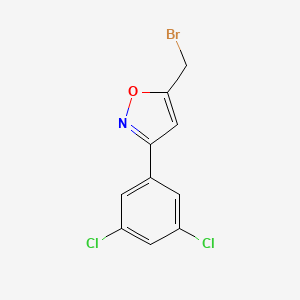
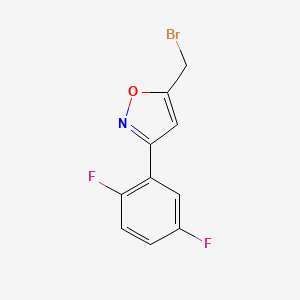
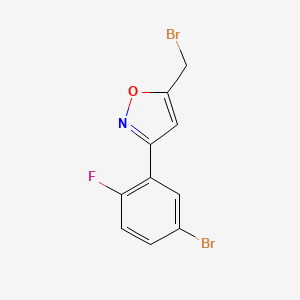
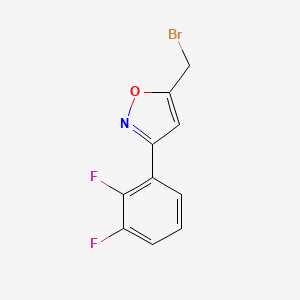
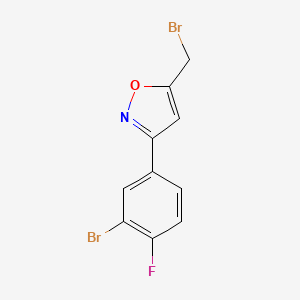
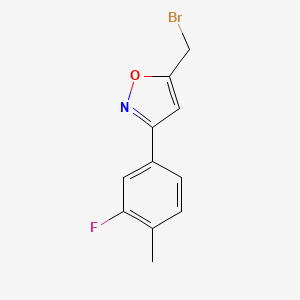
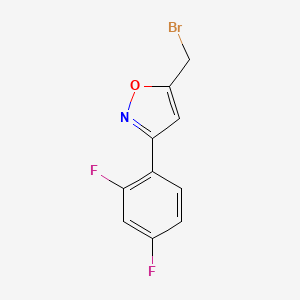
![[3-(4-Bromo-2-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895425.png)
![[3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895432.png)
![[3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B7895439.png)
![[3-(3,4-Difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895445.png)
![[3-(2,3-Dichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895454.png)
